molecular formula C14H15BrN4O2 B2531926 (2-Bromo-5-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone CAS No. 2320888-92-2

(2-Bromo-5-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone

Cat. No. B2531926
M. Wt: 351.204
InChI Key: LWAJZRIKKTUERF-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is a synthetic organic compound with an intriguing structure. Let’s explore its properties and potential applications.



Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the bromo and methoxy substituents onto the phenyl ring. Detailed synthetic pathways and reaction conditions would need to be investigated from relevant literature.



Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring (phenyl group) with a bromo and a methoxy group attached at specific positions. The triazole and azetidinone moieties further enhance its complexity. Analyzing the bond angles, hybridization, and steric effects would provide insights into its stability and reactivity.



Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. It may undergo electrophilic substitutions due to the presence of the aromatic ring. Investigating potential reactions, such as nucleophilic substitutions or cyclizations, would shed light on its versatility.



Physical And Chemical Properties Analysis

Properties like solubility, melting point, and boiling point are essential. Additionally, spectroscopic techniques (such as NMR, IR, and mass spectrometry) can confirm its identity and provide information about functional groups.


Safety And Hazards

Assessing potential toxicity, environmental impact, and safety precautions is crucial. Investigate any reported hazards associated with handling or exposure to this compound.


Future Directions

Considering its unique structure, explore potential applications beyond its current scope. Could it serve as a lead compound for drug development? Investigate its interactions with biological targets and explore modifications for improved efficacy.


Remember that this analysis is based on existing knowledge, and further research would be necessary to validate and expand upon these findings. For detailed references and specific data, consult relevant scientific literature12. 🧪🔬


Feel free to ask if you need more information or have additional queries!


properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2/c1-21-11-2-3-13(15)12(6-11)14(20)18-7-10(8-18)9-19-5-4-16-17-19/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAJZRIKKTUERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

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